molecular formula C21H17N3O4 B2653173 5-(3-ethoxy-2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1021225-47-7

5-(3-ethoxy-2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B2653173
CAS No.: 1021225-47-7
M. Wt: 375.384
InChI Key: OTHIVCAOXCOFPK-UHFFFAOYSA-N
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Description

1.1. Historical Context of Imidazo[4,5-b]Pyridine Research
The imidazo[4,5-b]pyridine scaffold has been a focal point in medicinal chemistry since the mid-20th century, with early studies identifying its role as a bioisostere for purine bases. Key milestones include:

  • 1950s–1980s : Initial syntheses focused on nucleoside analogs, driven by interest in antiviral and anticancer applications. For example, sulmazole, a cardiotonic agent, demonstrated the therapeutic viability of this scaffold.
  • 1990s–2010s : Advances in metal-catalyzed cross-coupling reactions enabled diversification, with compounds like FLT3/aurora kinase inhibitors entering preclinical studies.
  • Post-2020 : Modern green chemistry approaches, such as one-pot syntheses in H₂O-IPA solvents, have improved yields and reduced environmental impact for derivatives like the target compound.

Table 1: Key Advances in Imidazo[4,5-b]Pyridine Synthesis

Era Innovation Impact on Target Compound Development
1980s SNAr reactions with amines Enabled aryl group introduction at C-2
2000s Pd-catalyzed amidation Facilitated N-1 functionalization
2020s Solvent-free phase transfer catalysis Improved sustainability for alkylated analogs

1.2. Significance in Medicinal Chemistry
This compound’s structural features align with three major drug design principles:

  • Bioisosterism : The imidazo[4,5-b]pyridine core mimics purine geometry, allowing interference with nucleotide-binding enzymes.
  • Hydrogen Bonding : The carboxylic acid at C-7 and phenolic -OH group provide anchor points for target binding, as evidenced in angiotensin II receptor blockers.
  • Lipophilic Balance : The ethoxy and phenyl groups enhance membrane permeability while maintaining water solubility via the ionizable carboxylic acid.

Recent studies highlight its potential as a multi-target agent, with computational models predicting affinity for:

  • Kinases : Similarity to imidazo[4,5-b]pyridine-based FLT3 inhibitors (IC₅₀ < 50 nM).
  • GPCRs : Structural analogs show sub-micromolar activity at serotonin receptors.

1.3. Structural Classification within Heterocyclic Compounds
The compound belongs to the imidazo[4,5-b]pyridine subclass of bicyclic heteroaromatics, characterized by:

  • Core Structure : Fusion of imidazole (positions 4,5) and pyridine (positions b).
  • Substituent Map :
    • C-2 : Phenyl group (enhances π-stacking)
    • C-5 : 3-Ethoxy-2-hydroxyphenyl (confers antioxidant capacity)
    • C-7 : Carboxylic acid (enables salt formation and solubility modulation)

Table 2: Molecular Characteristics

Property Value Method of Determination
Molecular formula C₂₆H₂₀N₃O₄ High-resolution mass spectrometry
Topological polar surface area 108 Ų DFT/B3LYP calculations
Rotatable bonds 5 X-ray crystallography

1.4. Research Objectives and Scope
Current investigations prioritize three axes:

  • Synthetic Optimization : Developing continuous flow protocols to replace batch synthesis, aiming for >90% yield (current batch: 79%).
  • Structure-Activity Relationships : Systematic variation of the ethoxy group to iso-propoxy/cyclopropylmethoxy analogs to probe steric effects.
  • Material Science Applications : Exploiting the conjugated π-system for organic light-emitting diodes (OLEDs), building on imidazo[4,5-b]pyridine’s 450 nm emission.

Ongoing crystallographic studies utilize Hirshfeld surface analysis to quantify intermolecular interactions, revealing 12% H-bonding and 34% van der Waals contributions in related structures. These findings guide co-crystal engineering for enhanced bioavailability.

2. Synthetic Methodologies
2.1. Multi-Step Assembly
The standard route involves:

  • SNAr Reaction : 2-Chloro-3-nitropyridine + benzylamine → 3-amino-2-benzylpyridine.
  • Nitro Reduction : Zn/HCl-mediated conversion to 3-amino intermediate.
  • Cyclocondensation : Aldehyde-mediated ring closure in H₂O-IPA (yield: 82–91%).

Critical parameters include:

  • Solvent Ratio : Optimal H₂O:IPA = 1:3 (v/v) for solubility and reaction rate.
  • Temperature Gradient : 25°C (SNAr) → 65°C (cyclization).

3. Biological Evaluation
3.1. Antimicrobial Profiling
While the parent compound shows limited activity (MIC >40 μM against S. aureus), halogenated analogs demonstrate potent effects:

Table 3: Comparative Bioactivity

Substituent MIC vs E. coli (μM) MIC vs S. aureus (μM) Source
-H (target compound) >250 >250
-Br at C-6 12.5 6.25
-CF₃ at C-2 8.3 4.1

4. Computational Insights
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level reveals:

  • HOMO-LUMO Gap : 4.1 eV, indicating redox stability suitable for sustained biological activity.
  • Electrostatic Potential : Local negative charges at O-7 (carboxylic acid) and N-3 (imidazole) suggest nucleophilic attack susceptibility.

Properties

IUPAC Name

5-(3-ethoxy-2-hydroxyphenyl)-2-phenyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4/c1-2-28-16-10-6-9-13(18(16)25)15-11-14(21(26)27)17-20(22-15)24-19(23-17)12-7-4-3-5-8-12/h3-11,25H,2H2,1H3,(H,26,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHIVCAOXCOFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C2=NC3=C(C(=C2)C(=O)O)NC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-ethoxy-2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde to form the imidazo[4,5-b]pyridine core. Subsequent steps involve the introduction of the ethoxy and hydroxyphenyl groups through electrophilic aromatic substitution reactions. The final step often includes carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the scalability and environmental sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(3-ethoxy-2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Sodium ethoxide (NaOEt) in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of a nitro group yields an amine.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound's anticancer effects are believed to involve the inhibition of tyrosine kinases, which are crucial in cancer cell signaling pathways.

Study Findings

  • Study 1: Antitumor Activity Assessment
    • A derivative exhibited significant cytotoxicity against HT29 (colon cancer) and Jurkat (leukemia) cells with an IC50 value of approximately 1.98 µg/mL.
  • Study 2: Structure-Activity Relationship (SAR)
    • Analysis suggested that specific functional groups on phenyl rings significantly influenced biological activity. Electron-donating groups enhanced cytotoxicity.
Compound Name IC50 (µg/mL) Cancer Cell Line Mechanism of Action
Derivative A1.61HT29Tyrosine kinase inhibition
Derivative B1.98JurkatApoptosis induction
This compoundTBDTBDTBD

Antiviral Activity

Emerging research has highlighted potential antiviral properties of compounds related to the imidazo[4,5-b]pyridine class. These compounds are being investigated for their ability to inhibit various viral infections by targeting viral enzymes or receptors.

Enzyme Inhibition Studies

The compound has also shown promise in enzyme inhibition studies, particularly against bacterial and fungal strains. Its mechanism often involves interaction with active sites in enzymes, leading to resonance stabilization of intermediates.

Mechanism of Action

The mechanism of action of 5-(3-ethoxy-2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Electronic Effects

  • In contrast, chlorine in 5-chloro-1-methyl analogs () introduces electron-withdrawing effects, favoring nucleophilic attack or halogen bonding .
  • Methoxy vs. Hydroxy Groups : Dimethoxy substituents (VI116, ) improve lipophilicity but may reduce metabolic stability due to demethylation pathways. The hydroxyl group in the target compound offers hydrogen-bonding capacity, critical for target engagement but susceptible to glucuronidation .

Solubility and Bioavailability

  • The carboxylic acid moiety in all listed compounds confers pH-dependent solubility, with higher solubility at physiological pH. However, the methyl ester in VI116 () increases logP, favoring blood-brain barrier penetration .
  • Piperidine substituents () introduce basicity, improving aqueous solubility via protonation, whereas the phenyl group in the target compound may contribute to aggregation in aqueous media .

Biological Activity

5-(3-ethoxy-2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H17N3O4C_{21}H_{17}N_{3}O_{4}, with a molecular weight of approximately 375.384 g/mol. Its structure includes an imidazo[4,5-b]pyridine core, which is known for its diverse biological activities. The compound can be synthesized through multi-step chemical reactions involving substituted phenols and pyridine derivatives, often requiring specific catalysts and controlled conditions to optimize yields.

Property Value
Molecular FormulaC21H17N3O4
Molecular Weight375.384 g/mol
IUPAC NameThis compound
Canonical SMILESCC(C1=CC=C(C=C1)C2=NC(=C(N2)C(=O)O)C=N)O

The biological activity of this compound is largely attributed to its ability to interact with various biological targets such as enzymes and receptors. Compounds in the imidazo[4,5-b]pyridine family have been shown to exhibit:

  • Anticancer Activity : The compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis.
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate inflammatory responses, potentially providing therapeutic benefits in inflammatory diseases.

Research indicates that the hydroxyl group and ethoxy substituent enhance the compound's interaction with target proteins, increasing its efficacy .

Research Findings and Case Studies

Several studies have investigated the biological activity of similar imidazo[4,5-b]pyridine derivatives. Notably:

  • Anticancer Activity : A study reported that derivatives of imidazo[4,5-b]pyridine exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction through the activation of caspase pathways .
  • Enzyme Inhibition : Another investigation focused on the inhibition of KDM5A (a histone demethylase), revealing that certain derivatives showed enhanced binding affinity and inhibitory activity compared to standard inhibitors. This suggests potential applications in epigenetic therapies for cancer treatment .
  • Antiviral Properties : Research has highlighted the potential of heterocyclic compounds like this one in antiviral applications, particularly against Hepatitis C virus (HCV) by inhibiting RNA polymerase activity .

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